molecular formula C9H14N2O2 B13531887 5-Methyl-4-(piperidin-4-yloxy)isoxazole

5-Methyl-4-(piperidin-4-yloxy)isoxazole

Cat. No.: B13531887
M. Wt: 182.22 g/mol
InChI Key: OVJSSYSAVHUBEV-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-4-yloxy)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a piperidin-4-yloxy group at position 3. The piperidinyloxy moiety introduces a nitrogen-containing six-membered ring linked via an oxygen atom, which may enhance solubility and bioavailability compared to purely aromatic substituents. This structural motif is significant in medicinal chemistry due to piperidine's prevalence in bioactive molecules, particularly those targeting the central nervous system .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-methyl-4-piperidin-4-yloxy-1,2-oxazole

InChI

InChI=1S/C9H14N2O2/c1-7-9(6-11-13-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3

InChI Key

OVJSSYSAVHUBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)OC2CCNCC2

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine involves its interaction with various molecular targets and pathways. The oxazole moiety is known to bind to specific receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Aryl-substituted analogs (e.g., 44, 56) exhibit higher melting points (96–167°C) due to planar aromatic systems enhancing crystallinity. Piperidinyloxy substituents, with their flexible aliphatic rings, may reduce melting points, though data for the target compound is unavailable.
  • Solubility : The piperidinyloxy group’s oxygen and nitrogen atoms could improve aqueous solubility compared to halogenated aryl analogs (e.g., 44, 56) or lipophilic esters (e.g., ethyl carboxylate derivative) .

Key Data Table

Compound Name Substituent at Position 4 Melting Point (°C) Yield (%) Notable Biological Activity
5-Methyl-4-(piperidin-4-yloxy)isoxazole Piperidin-4-yloxy N/A N/A Hypothesized CNS activity
Compound 44 2-Chlorophenyl 167.5 42 In vitro growth inhibition
Compound 56 4-Chlorophenyl 96.1–98.3 20 Cytotoxicity, hepatotoxicity risk
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Carboxylate ester N/A N/A Antibacterial, antiasthmatic

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